

Comprehensive Analytical Guide: 4-(2-Bromophenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-(2-Bromophenyl)-4-oxobutyric acid
CAS No.:	898765-21-4
Cat. No.:	B1343546

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Introduction & Compound Significance

4-(2-Bromophenyl)-4-oxobutyric acid (CAS: 6336-71-6), often referred to as 3-(2-bromobenzoyl)propionic acid, is a critical keto-acid intermediate in organic synthesis.^[1] It serves as a primary scaffold for constructing biologically active heterocycles, including pyridazinones, indoles, and quinolines, which are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents.

Physicochemical Profile

Property	Value / Description
Molecular Formula	C ₁₀ H ₉ BrO ₃
Molecular Weight	257.08 g/mol
Monoisotopic Mass	255.97 (⁷⁹ Br) / 257.97 (⁸¹ Br)
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water
pKa (Predicted)	~4.5 (Carboxylic acid moiety)
Key Functional Groups	Aryl Ketone, Carboxylic Acid, Ortho-substituted Aryl Bromide

Synthetic Context & Impurity Origins

The compound is typically synthesized via Friedel-Crafts acylation of bromobenzene with succinic anhydride.^{[1][2]} This pathway dictates the impurity profile:

- Regioisomers: The reaction favors the para-isomer (4-(4-bromophenyl)-...)^[1] The target ortho-isomer (2-bromo) is often the minor product or requires specific directing conditions.^[1] Separating and quantifying the para-isomer is the primary analytical challenge.
- Starting Materials: Unreacted Succinic Anhydride, Bromobenzene.
- By-products: Dimeric species or cyclized dehydration products (furanones).^[1]

Sample Preparation Protocols

Standard Stock Solution (1 mg/mL)^[1]

- Weigh 10.0 mg of reference standard into a 10 mL volumetric flask.
- Add 5 mL of Methanol (LC-MS grade).
- Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.

- Dilute to volume with Methanol.
- Stability Note: Store at 2–8°C. Stable for 1 week.

Working Standard (50 µg/mL)[1]

- Transfer 50 µL of Stock Solution into a 1.5 mL HPLC vial.
- Add 950 µL of Water/Acetonitrile (90:10 v/v) containing 0.1% Formic Acid.
- Vortex mix for 10 seconds.

High-Performance Liquid Chromatography (HPLC) Protocol[1][8][9]

Objective: Separate the target ortho-isomer from the prevalent para-isomer and process impurities.[1]

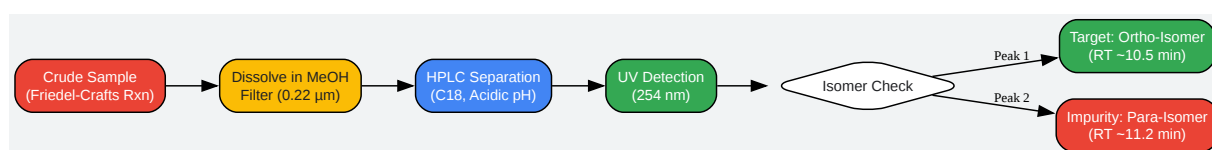
Method Parameters

Parameter	Condition	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm	Provides hydrophobic selectivity to separate structural isomers.[1]
Mobile Phase A	Water + 0.1% Phosphoric Acid (H ₃ PO ₄)	Low pH suppresses ionization of the carboxylic acid (pKa ~4.5), improving retention and peak shape.
Mobile Phase B	Acetonitrile (ACN)	Strong eluent for aromatic compounds.[1]
Flow Rate	1.0 mL/min	Standard backpressure balance.[1]
Column Temp	30°C	Maintains reproducible retention times.[1]
Detection (UV)	254 nm (Primary), 210 nm (Secondary)	254 nm targets the benzoyl chromophore; 210 nm detects non-aromatic impurities (e.g., succinic anhydride).
Injection Vol	10 µL	

Gradient Table

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold (polar impurities)
15.0	40	60	Linear Gradient
18.0	5	95	Wash Step
20.0	5	95	Hold
20.1	90	10	Re-equilibration
25.0	90	10	Stop

Visualizing the Workflow



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Caption: Analytical workflow for separating the target ortho-isomer from the para-isomer impurity.

Mass Spectrometry (LC-MS) Characterization

Objective: Structural confirmation using the unique bromine isotopic signature.

Ionization Source Parameters (ESI)

- Mode: Negative Ion Mode (ESI-) is preferred for the carboxylic acid moiety ($[M-H]^-$).^[1] Positive Mode (ESI+) works for the ketone but is less sensitive.
- Capillary Voltage: 3.0 kV

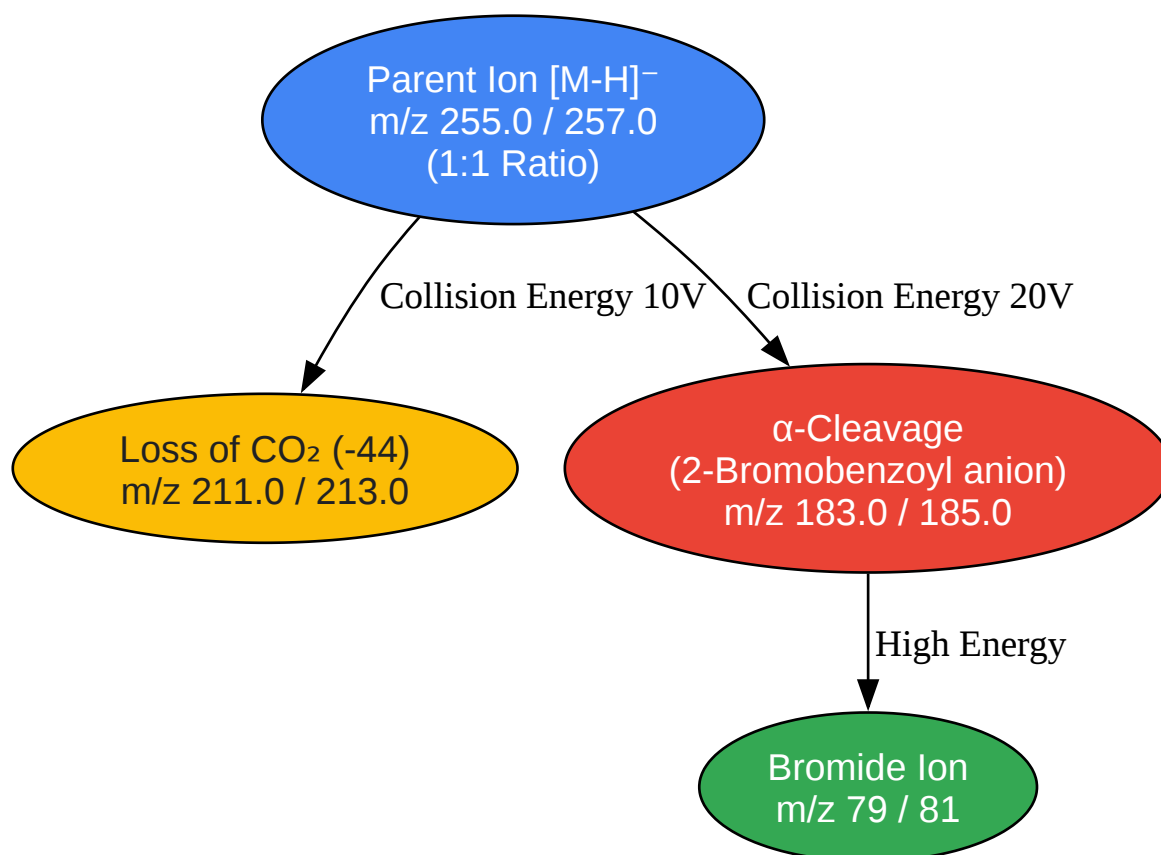
- Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

Mass Spectrum Interpretation[10][11][12][13][14]

- Molecular Ion: Look for the $[M-H]^-$ cluster.
- Isotope Pattern (The "Twin Towers"):
 - Bromine exists as ^{79}Br (50.7%) and ^{81}Br (49.3%).[1]
 - You MUST observe two peaks of nearly equal intensity separated by 2 Da.[1]
 - m/z 255.0 (^{79}Br isotope)[1]
 - m/z 257.0 (^{81}Br isotope)[1]
 - Absence of this 1:1 doublet indicates loss of bromine or misidentification.

Fragmentation Pathway (MS/MS of m/z 255)[1]

- Precursor: 255.0 ($[M-H]^-$)[1]
- Fragment 1 (Loss of CO_2): m/z 211.0 (Decarboxylation typical of carboxylic acids).[1]
- Fragment 2 (Cleavage α to Carbonyl): m/z 183.0 (Bromobenzoyl anion).[1]
- Fragment 3 (Bromine Radical Loss): m/z 79/81 (Bromide ion).[1]



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Caption: ESI(-) Fragmentation pathway. The 1:1 isotopic ratio is preserved in fragments containing the aromatic ring.

Spectroscopic Identification (NMR & IR)[1][12]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃.^[1]

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 12.1 ppm (s, 1H): Carboxylic acid -OH (Broad, exchangeable).^[1]
 - δ 7.6 – 7.4 ppm (m, 4H): Aromatic protons. The ortho-substitution creates a complex multiplet pattern (ABCD system) distinct from the symmetric AA'BB' system of the para-isomer.^[1]

- δ 3.15 ppm (t, 2H, J=6.5 Hz): Methylene group α to the ketone (-C(=O)-CH₂-).[1]
- δ 2.55 ppm (t, 2H, J=6.5 Hz): Methylene group α to the acid (-CH₂-COOH).[1]
- ¹³C NMR (100 MHz):
 - δ 201.5 ppm: Ketone Carbonyl (Ar-C=O).[1]
 - δ 173.8 ppm: Acid Carbonyl (-COOH).[1]
 - δ 119.5 ppm: Aromatic C-Br (Upfield due to heavy atom effect).[1]

Infrared Spectroscopy (FT-IR)[1]

- 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).[1]
- 1710 cm⁻¹: Strong C=O stretch (Carboxylic acid).[1]
- 1685 cm⁻¹: Strong C=O stretch (Aryl ketone).[1] Note: Conjugation with the phenyl ring lowers this frequency compared to aliphatic ketones.

References

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- To cite this document: BenchChem. [Comprehensive Analytical Guide: 4-(2-Bromophenyl)-4-oxobutyric Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1343546/docs#comprehensive-analytical-guide-4-2-bromophenyl-4-oxobutyric-acid\]](https://www.benchchem.com/product/b1343546/docs#comprehensive-analytical-guide-4-2-bromophenyl-4-oxobutyric-acid)

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